SARS-CoV-2-IN-30

Description

Properties

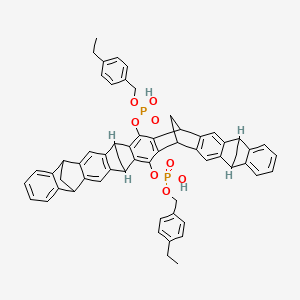

Molecular Formula |

C60H52O8P2 |

|---|---|

Molecular Weight |

963.0 g/mol |

IUPAC Name |

[22-[(4-ethylphenyl)methoxy-hydroxyphosphoryl]oxy-3-tridecacyclo[22.14.1.15,20.19,16.128,35.02,23.04,21.06,19.08,17.010,15.025,38.027,36.029,34]dotetraconta-2,4(21),6(19),7,10,12,14,17,22,25(38),26,29,31,33,36-pentadecaenyl] (4-ethylphenyl)methyl hydrogen phosphate |

InChI |

InChI=1S/C60H52O8P2/c1-3-31-13-17-33(18-14-31)29-65-69(61,62)67-59-55-51-27-53(49-25-45-41-21-39(43(45)23-47(49)51)35-9-5-7-11-37(35)41)57(55)60(68-70(63,64)66-30-34-19-15-32(4-2)16-20-34)58-54-28-52(56(58)59)48-24-44-40-22-42(46(44)26-50(48)54)38-12-8-6-10-36(38)40/h5-20,23-26,39-42,51-54H,3-4,21-22,27-30H2,1-2H3,(H,61,62)(H,63,64) |

InChI Key |

NTWNTDXGGNYVCA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)COP(=O)(O)OC2=C3C4CC(C3=C(C5=C2C6CC5C7=C6C=C8C9CC(C8=C7)C1=CC=CC=C91)OP(=O)(O)OCC1=CC=C(C=C1)CC)C1=C4C=C2C3CC(C2=C1)C1=CC=CC=C31 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Initial Synthesis and Purification of Novel SARS-CoV-2 Inhibitors

Disclaimer: Information regarding a specific compound designated "SARS-CoV-2-IN-30" is not publicly available in the reviewed scientific literature. Therefore, this document provides a generalized, in-depth technical guide for the initial synthesis and purification of novel small-molecule inhibitors targeting SARS-CoV-2, applicable to a hypothetical compound such as this compound. The methodologies and workflows presented are based on established practices in medicinal chemistry and drug discovery for antiviral agents.

Section 1: Initial Synthesis of a Novel SARS-CoV-2 Inhibitor

The synthesis of a novel small-molecule inhibitor is a multi-step process that begins with commercially available starting materials and involves a series of chemical reactions to build the target molecule. The specific reactions and conditions will vary depending on the chemical structure of the inhibitor. Below is a generalized workflow and protocol for a multi-step synthesis.

Generalized Synthesis Workflow

The following diagram illustrates a typical multi-step synthesis workflow for a novel drug candidate. This process involves the sequential addition of chemical moieties to a starting scaffold, with work-up and purification steps often required between reactions.

SARS-CoV-2-IN-30 mechanism of action against viral entry

Unable to Generate Report on SARS-CoV-2-IN-30

Initial searches for a compound specifically designated "this compound" have yielded no publicly available scientific literature or data. Therefore, the creation of an in-depth technical guide on its mechanism of action against viral entry, as requested, is not possible at this time.

The provided core requirements, including the summarization of quantitative data, detailed experimental protocols, and the creation of specific diagrams, cannot be fulfilled without foundational information on the compound . "this compound" may be an internal research designation not yet disclosed in published studies, a very recent discovery that has not been widely disseminated, or a misnomer.

To provide context for the audience of researchers, scientists, and drug development professionals, the following is a summary of the well-established general mechanisms of SARS-CoV-2 viral entry, which any novel entry inhibitor would likely target.

General Mechanism of SARS-CoV-2 Viral Entry

The entry of SARS-CoV-2 into a host cell is a multi-step process primarily mediated by the viral spike (S) protein and host cell receptors.[1][2][3] This process is a critical target for the development of antiviral therapies.

Receptor Binding

The initial step in viral entry is the attachment of the SARS-CoV-2 virion to the surface of a host cell.[4] The receptor-binding domain (RBD) of the S1 subunit of the viral spike protein binds to the human angiotensin-converting enzyme 2 (ACE2) receptor, which is expressed on the surface of various human cells, including those in the respiratory tract.[1][4][5] The affinity of the SARS-CoV-2 spike protein for the ACE2 receptor is a key determinant of its infectivity.[2]

Proteolytic Priming of the Spike Protein

Following receptor binding, the spike protein must be proteolytically cleaved, or "primed," by host cell proteases. This cleavage is essential for the subsequent fusion of the viral and host cell membranes.[1] There are two main pathways for this priming:

-

Cell Surface Fusion: The transmembrane protease, serine 2 (TMPRSS2), present on the host cell surface, can cleave the spike protein, allowing for direct fusion of the viral envelope with the plasma membrane and release of the viral genome into the cytoplasm.[3][4]

-

Endosomal Fusion: Alternatively, the virus can be taken up by the cell through endocytosis.[1][4] Within the endosome, the acidic environment and the action of endosomal proteases, such as cathepsins (e.g., Cathepsin L), lead to spike protein cleavage and subsequent fusion of the viral and endosomal membranes.[1][3]

The utilization of either the cell surface or endosomal entry pathway can depend on the specific cell type and the presence of the respective proteases.[1]

Membrane Fusion

The protease-mediated cleavage of the spike protein induces a conformational change, exposing the fusion peptide in the S2 subunit.[1] This peptide inserts into the host cell membrane, bringing the viral and cellular membranes into close proximity and facilitating their fusion. This fusion event creates a pore through which the viral RNA is released into the host cell's cytoplasm, initiating the process of viral replication.

Potential Therapeutic Interventions Targeting Viral Entry

Given this mechanism, several strategies are being explored for the development of antiviral drugs to block SARS-CoV-2 entry:

-

Blocking Spike-ACE2 Interaction: Compounds that can bind to either the spike protein's RBD or the ACE2 receptor can prevent the initial attachment of the virus.

-

Inhibition of Host Proteases: Inhibitors of TMPRSS2 (like camostat mesylate) or cathepsins can prevent the necessary priming of the spike protein, thereby blocking membrane fusion.[4]

-

Neutralizing Antibodies: Monoclonal antibodies can bind to the spike protein and neutralize the virus, preventing it from interacting with host cells.

Should information on "this compound" become publicly available, a detailed technical guide on its specific mechanism of action against one or more of these steps could be generated.

References

- 1. Development of SARS-CoV-2 entry antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 5. SARS-CoV-2 - Wikipedia [en.wikipedia.org]

In-Vitro Antiviral Profile of Remdesivir Against SARS-CoV-2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in-vitro antiviral activity of Remdesivir (GS-5734), a nucleotide analog prodrug, against SARS-CoV-2, the causative agent of COVID-19. This document compiles quantitative efficacy data, detailed experimental methodologies for key antiviral assays, and visual representations of its mechanism of action and experimental workflows. Given the lack of public information on a compound designated "SARS-CoV-2-IN-30," this report focuses on Remdesivir as a well-characterized exemplar of a direct-acting antiviral against SARS-CoV-2.

Quantitative Antiviral Activity

The in-vitro efficacy of Remdesivir has been evaluated in various cell lines, with results consistently demonstrating its ability to inhibit SARS-CoV-2 replication in a dose-dependent manner.[1] The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values from representative studies are summarized below.

| Cell Line | SARS-CoV-2 Variant | Assay Type | EC50 / IC50 (µM) | Reference |

| Vero E6 | 2019-nCoV | Plaque Reduction | IC50: 2.0 (1h treatment) | [1] |

| Vero E6 | Alpha | Plaque Reduction | IC50: 6.9 (1h treatment) | [1] |

| Vero E6 | Beta | Plaque Reduction | IC50: 7.4 (1h treatment) | [1] |

| Vero E6 | Gamma | Plaque Reduction | IC50: 9.2 (1h treatment) | [1] |

| Vero E6 | Delta | Plaque Reduction | IC50: 9.6 (1h treatment) | [1] |

| Vero E6 | Omicron | Plaque Reduction | IC50: 9.8 (1h treatment) | [1] |

| Vero E6 | Not Specified | Cytopathic Effect | EC50: 0.77 | [2] |

| Vero E6 | Not Specified | Cytopathic Effect | EC50: 23.15 | [2] |

| hPSC-CMs | Not Specified | Not Specified | EC50: 2 | [3] |

| Human Airway Epithelial (HAE) | SARS-CoV | Not Specified | EC50: 0.069 | [2] |

| Human Airway Epithelial (HAE) | MERS-CoV | Not Specified | EC50: 0.074 | [2] |

Note: EC50 and IC50 values can vary between studies due to differences in experimental conditions, such as cell line, virus strain, and assay protocol.[1]

Mechanism of Action

Remdesivir is a prodrug that, once inside the host cell, is metabolized into its active triphosphate form (RDV-TP).[4] RDV-TP acts as a nucleotide analog that competes with adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand by the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).[4][5] The incorporation of RDV-TP into the growing RNA chain leads to delayed chain termination, thereby inhibiting viral replication.[5]

Caption: Mechanism of action of Remdesivir.

Experimental Protocols

Detailed methodologies for the key in-vitro assays used to evaluate the antiviral activity of Remdesivir are provided below.

Plaque Reduction Neutralization Test (PRNT)

The PRNT is a quantitative assay that measures the reduction in the formation of viral plaques in a cell monolayer in the presence of an antiviral compound.[1][6]

Protocol:

-

Cell Seeding: Seed a confluent monolayer of Vero E6 cells in 48-well plates and incubate overnight.[3]

-

Compound Dilution: Prepare serial dilutions of Remdesivir in culture medium.

-

Virus Preparation: Prepare a known titer of SARS-CoV-2 (e.g., 100 plaque-forming units, PFU).

-

Neutralization Reaction: Mix the diluted compound with the virus suspension and incubate for 1 hour at 37°C.

-

Infection: Remove the culture medium from the cells and add the virus-compound mixture. Incubate for 1 hour at 37°C to allow for viral adsorption.[3]

-

Overlay: After adsorption, remove the inoculum and overlay the cells with a medium containing a semi-solid substance (e.g., 0.75% agarose or Avicel) to restrict virus spread.[3][7]

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[3]

-

Staining: After incubation, fix the cells (e.g., with 10% formalin) and stain with a dye (e.g., 0.05% crystal violet) to visualize the plaques.[3]

-

Quantification: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. The IC50 value is determined as the concentration of the compound that reduces the number of plaques by 50%.

Caption: Plaque Reduction Neutralization Test Workflow.

Cytopathic Effect (CPE) Assay

The CPE assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes.[8]

Protocol:

-

Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 1 × 10^4 cells/well.[3]

-

Compound Addition: Add serial dilutions of Remdesivir to the wells.

-

Infection: Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.1.[3]

-

Incubation: Incubate the plates for 72 hours at 37°C.[3]

-

Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay, such as the MTS assay (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay).[3]

-

Data Analysis: Calculate the percentage of cell viability compared to uninfected and untreated virus controls. The EC50 value is the concentration of the compound that protects 50% of the cells from virus-induced CPE.

Caption: Cytopathic Effect Assay Workflow.

Quantitative Reverse Transcription PCR (qRT-PCR) Assay

This assay quantifies the amount of viral RNA in the supernatant of infected cells to determine the effect of the compound on viral replication.[1]

Protocol:

-

Cell Culture and Infection: Seed Vero E6 cells and infect with SARS-CoV-2 in the presence of serial dilutions of Remdesivir.

-

Incubation: Incubate the infected cells for a defined period, for example, 48 hours.[1]

-

Supernatant Collection: Collect the cell culture supernatant.

-

RNA Extraction: Extract viral RNA from the supernatant using a commercial kit.

-

qRT-PCR: Perform a one-step qRT-PCR using primers and probes specific to a SARS-CoV-2 gene (e.g., the N gene).[1]

-

Quantification: Quantify the viral RNA copy number by comparing the cycle threshold (Ct) values to a standard curve of known RNA concentrations.

-

Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration and determine the EC50 value.

Caption: qRT-PCR Assay Workflow.

References

- 1. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]

- 2. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral activity and safety of remdesivir against SARS-CoV-2 infection in human pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neutralization Assay for SARS-CoV-2 Infection: Plaque Reduction Neutralization Test | Springer Nature Experiments [experiments.springernature.com]

- 7. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Assessment of SARS-CoV-2-IN-30: A Technical Guide

A comprehensive in-depth technical guide on the preliminary cytotoxicity assessment of the novel compound SARS-CoV-2-IN-30. This document is intended for researchers, scientists, and drug development professionals.

Disclaimer: The following guide is a template and a conceptual framework. As of the latest data retrieval, there is no publicly available information regarding a specific compound designated "this compound." Therefore, the data presented herein is illustrative and based on standardized methodologies for cytotoxicity assessment of antiviral compounds. This document will be updated with specific experimental data for this compound as it becomes available.

Introduction

The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has necessitated the rapid development of effective antiviral therapeutics. A critical step in the preclinical evaluation of any new chemical entity is the assessment of its cytotoxicity to ensure that its therapeutic effects are not outweighed by harm to the host cells. This guide outlines the core methodologies and data presentation for a preliminary cytotoxicity assessment of a hypothetical antiviral candidate, this compound.

Core Objectives

The primary objectives of this preliminary cytotoxicity assessment are to:

-

Determine the concentration range at which this compound exhibits cytotoxic effects on relevant cell lines.

-

Establish the 50% cytotoxic concentration (CC50) of the compound.

-

Provide a foundational dataset for calculating the selectivity index (SI), a crucial parameter for evaluating the therapeutic window of an antiviral agent.

Experimental Protocols

Cell Lines and Culture

A panel of well-characterized cell lines relevant to SARS-CoV-2 research should be utilized. This typically includes:

-

Vero E6 cells (ATCC® CRL-1586™): A kidney epithelial cell line from an African green monkey, highly susceptible to SARS-CoV-2 infection and commonly used for viral titration and antiviral screening.

-

A549 cells (ATCC® CCL-185™): A human alveolar basal epithelial cell line, relevant for studying respiratory virus infections.

-

Calu-3 cells (ATCC® HTB-55™): A human lung adenocarcinoma cell line that forms polarized monolayers and is a robust model for SARS-CoV-2 infection studies.

-

Primary Human Bronchial Epithelial (HBE) cells: To provide a more physiologically relevant model.

Cells are to be maintained in appropriate culture media supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

-

Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare a series of dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only controls (e.g., DMSO) and untreated controls.

-

Incubate the plates for a period that corresponds to the duration of the antiviral assay (typically 48 or 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance of the wells at 570 nm using a microplate reader.

Data Presentation and Analysis

The raw absorbance data is converted to percentage cell viability relative to the untreated control. The 50% cytotoxic concentration (CC50) is then calculated by fitting the dose-response data to a non-linear regression model.

Table 1: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Incubation Time (h) | CC50 (µM) [95% Confidence Interval] |

| Vero E6 | 48 | [Insert Value] |

| Vero E6 | 72 | [Insert Value] |

| A549 | 48 | [Insert Value] |

| A549 | 72 | [Insert Value] |

| Calu-3 | 48 | [Insert Value] |

| Calu-3 | 72 | [Insert Value] |

| HBE | 72 | [Insert Value] |

Signaling Pathways and Mechanisms of Cytotoxicity

Should initial screening indicate significant cytotoxicity, further investigation into the underlying mechanisms is warranted. This could involve exploring the induction of apoptosis or necrosis.

Apoptosis Induction Pathway

A common mechanism of drug-induced cytotoxicity is the activation of the intrinsic or extrinsic apoptosis pathways.

Caption: Simplified overview of potential apoptosis induction pathways.

Logical Workflow for Cytotoxicity Assessment

The overall process follows a logical progression from initial screening to more detailed mechanistic studies if required.

Caption: Logical workflow for cytotoxicity assessment and decision-making.

Conclusion

This technical guide provides a standardized framework for the preliminary cytotoxicity assessment of the hypothetical compound this compound. Adherence to these, or similar, robust and well-validated protocols is essential for generating high-quality, reproducible data. The resulting CC50 values are fundamental for the subsequent evaluation of the compound's therapeutic potential and for guiding further drug development efforts. As experimental data for this compound becomes available, this document will be populated with the specific findings.

Technical Whitepaper: Identification and Characterization of the Molecular Target of Nirmatrelvir (PF-07321332)

Audience: Researchers, scientists, and drug development professionals.

Abstract: The global COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), necessitated the rapid development of effective antiviral therapeutics. Nirmatrelvir (PF-07321332), the active component of Paxlovid, has emerged as a critical oral antiviral agent. This document provides an in-depth technical overview of the identification of its molecular target, its mechanism of action, and the experimental methodologies used for its characterization. Quantitative data are presented to illustrate its potency, and key experimental workflows and biological pathways are visualized to facilitate a comprehensive understanding.

Identification of the Molecular Target

The primary molecular target of Nirmatrelvir has been unequivocally identified as the SARS-CoV-2 main protease (Mpro) , also referred to as the 3C-like protease (3CLpro) or non-structural protein 5 (nsp5).[1][2][3][4][5] Mpro is a cysteine protease that is essential for the viral life cycle.[5][6][7] It is responsible for cleaving the two large viral polyproteins, pp1a and pp1ab, at multiple specific sites.[1][7][8][9] This proteolytic processing releases functional non-structural proteins that form the replicase-transcriptase complex (RTC), the machinery required for viral RNA replication and transcription.[10][11] Due to its critical role in viral replication and its high degree of conservation across coronaviruses, Mpro is a prime target for antiviral drug development.[3][4][11]

Mechanism of Action

Nirmatrelvir is a peptidomimetic, reversible, covalent inhibitor of Mpro.[9][12][13][14] Its mechanism of action involves the following key steps:

-

Binding to the Active Site: Nirmatrelvir is designed to fit into the substrate-binding pocket of Mpro.

-

Covalent Bond Formation: The nitrile "warhead" of Nirmatrelvir forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[6][13][15]

-

Inhibition of Proteolytic Activity: This covalent modification renders the enzyme inactive, preventing it from cleaving the viral polyproteins.[8][16]

-

Inhibition of Viral Replication: By blocking Mpro, Nirmatrelvir halts the processing of essential viral proteins, thereby inhibiting the formation of the replication machinery and stopping viral replication.[1][11][17]

Nirmatrelvir is co-administered with a low dose of Ritonavir , which itself has no significant activity against SARS-CoV-2 Mpro.[8][12] Ritonavir is a potent inhibitor of the human cytochrome P450 3A4 (CYP3A4) enzyme.[2][18] By inhibiting CYP3A4, Ritonavir slows the metabolism of Nirmatrelvir, leading to increased plasma concentrations and a longer half-life, which enhances its antiviral efficacy.[11][12][16]

Quantitative Data on Inhibitory Potency

The potency of Nirmatrelvir has been quantified through various biochemical and cell-based assays.

Table 1: Biochemical Assay Data - Mpro Enzyme Inhibition

| Parameter | SARS-CoV-2 Variant | Value (nM) | Reference |

| Ki | Wild-Type | 0.933 | [9] |

| Wild-Type | 3.1 | [19] | |

| Omicron (P132H) | 0.635 | [9] | |

| IC50 | Wild-Type | 14 - 47 | [20] |

| Wild-Type | 24 | [21] | |

| Omicron (P132H) | 34 | [21] |

Table 2: Cell-Based Assay Data - Antiviral Activity

| Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| Antiviral Activity | dNHBE | EC50 | 62 | [22] |

| Antiviral Activity | dNHBE | EC90 | 181 | [22] |

| Antiviral Activity | VeroE6 | EC50 | 74.5 | [19] |

| Antiviral Activity | Calu-3 | EC50 | 450 | [23] |

| Cytopathic Effect | HEK293T-hACE2 | EC50 | 33 | [20] |

| Plaque Assay | iPS-AT2 | EC50 | 32 | [21] |

| qRT-PCR | iPS-AT2 | EC50 | 36 | [21] |

| Nanoluciferase | A549-hACE2 | EC50 | 23 | [21] |

| Replicon (EGFP) | Huh7 | EC50 | 27 | [21] |

Experimental Protocols

The characterization of Nirmatrelvir involved standardized biochemical and cellular assays to determine its inhibitory constant and antiviral efficacy.

Mpro Fluorescence Resonance Energy Transfer (FRET)-Based Inhibition Assay

This biochemical assay directly measures the enzymatic activity of Mpro and its inhibition by compounds like Nirmatrelvir.[9]

-

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL) at opposite ends. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When Mpro cleaves the peptide, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.

-

Protocol Outline:

-

Reagents: Purified, full-length recombinant SARS-CoV-2 Mpro enzyme; FRET peptide substrate (e.g., DABCYL-KTSAVLQ-SGFRKME-EDANS); Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.3); Nirmatrelvir serially diluted in DMSO.

-

Procedure: a. Dispense serially diluted Nirmatrelvir or DMSO (vehicle control) into a 384-well microplate. b. Add a solution of SARS-CoV-2 Mpro (e.g., 30-60 nM final concentration) to each well.[9] c. Incubate the plate for a pre-defined period (e.g., 20 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[9] d. Initiate the enzymatic reaction by adding the FRET substrate (e.g., 30 µM final concentration).[9] e. Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader (e.g., Excitation: 340 nm, Emission: 490 nm).[9]

-

Data Analysis: Initial reaction velocities are calculated from the linear phase of the fluorescence curve. The percent inhibition for each Nirmatrelvir concentration is determined relative to the vehicle control. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell-Based Antiviral Assay (qRT-PCR Method)

This assay determines the efficacy of an antiviral compound in inhibiting viral replication within host cells.

-

Principle: Susceptible host cells are infected with SARS-CoV-2 and treated with the inhibitor. The reduction in viral RNA levels is quantified using reverse transcription-quantitative PCR (RT-qPCR), providing a measure of the compound's antiviral activity.

-

Protocol Outline:

-

Reagents & Materials: Susceptible human cell line (e.g., Calu-3, iPS-AT2); SARS-CoV-2 viral stock; Cell culture medium; Nirmatrelvir; RNA extraction kit; RT-qPCR reagents and primers/probes targeting a viral gene (e.g., N gene).

-

Procedure: a. Seed cells in multi-well plates and grow to confluence. b. Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI). c. After a viral adsorption period (e.g., 1-2 hours), remove the inoculum and add fresh medium containing serial dilutions of Nirmatrelvir or vehicle control. d. Incubate for a specified duration (e.g., 24-48 hours). e. Extract total RNA from the cell culture supernatant or cell lysate. f. Perform RT-qPCR to quantify the amount of viral RNA.

-

Data Analysis: Viral RNA copy numbers are normalized to a housekeeping gene or reported as a percentage of the vehicle control. EC50 values (the concentration required to inhibit viral replication by 50%) are determined from the dose-response curve.

-

Impact on Signaling Pathways

Nirmatrelvir's primary effect is the direct inhibition of a viral enzyme, not the direct modulation of host signaling pathways. However, by preventing viral replication, it indirectly mitigates the virus's downstream impact on host cell functions. SARS-CoV-2 Mpro is known to cleave host proteins, including those involved in the innate immune response, such as components of the JAK-STAT signaling pathway.[7] By inhibiting Mpro, Nirmatrelvir prevents this viral-induced disruption, thereby preserving the host's antiviral defenses. Furthermore, uncontrolled viral replication can lead to a hyperinflammatory response or "cytokine storm," which is mediated by pathways like NF-κB and MAPKs.[24] The potent antiviral activity of Nirmatrelvir reduces the viral load, which in turn is expected to dampen the activation of these pro-inflammatory signaling cascades.

Conclusion

Nirmatrelvir is a potent and specific inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. Its mechanism as a covalent inhibitor of the Cys145 catalytic residue has been well-characterized through biochemical and structural studies. Extensive in vitro testing using a variety of cell-based assays has confirmed its potent antiviral activity against SARS-CoV-2 and its variants. By directly targeting an essential viral function, Nirmatrelvir effectively halts the viral life cycle, thereby preventing the virus-mediated dysregulation of host signaling pathways involved in immunity and inflammation. This targeted mechanism of action, combined with favorable pharmacokinetics when boosted with Ritonavir, underpins its clinical efficacy in the treatment of COVID-19.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Nirmatrelvir-Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]

- 4. Understanding the science behind PAXLOVID | NextGen Global Brand site - Paxlovid [paxlovid.my]

- 5. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nirmatrelvir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. SARS-CoV-2 Mpro Protease Variants of Concern Display Altered Viral Substrate and Cell Host Target Galectin-8 Processing but Retain Sensitivity toward Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. About | PAXLOVID® (nirmatrelvir tablets; ritonavir tablets) [paxlovidhcp.com]

- 9. Structural basis for the in vitro efficacy of nirmatrelvir against SARS-CoV-2 variants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nirmatrelvir - Wikipedia [en.wikipedia.org]

- 14. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Nirmatrelvir/Ritonavir | Johns Hopkins HIV Guide [hopkinsguides.com]

- 17. Nirmatrelvir | C23H32F3N5O4 | CID 155903259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. santiago-lab.com [santiago-lab.com]

- 19. Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. embopress.org [embopress.org]

- 21. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor pomotrelvir and cross-resistance to nirmatrelvir resistance substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

In-Depth Technical Guide: SARS-CoV-2-IN-30 Binding Affinity to Spike Protein

An Examination of a Novel Therapeutic Candidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive overview of the binding affinity of a novel compound, SARS-CoV-2-IN-30, to the spike (S) protein of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). Due to the novel nature of this compound, publicly available data is limited. This guide, therefore, synthesizes general principles and methodologies from established research on SARS-CoV-2 spike protein interactions to propose a framework for understanding and evaluating the binding characteristics of this and similar inhibitor candidates. The document details hypothetical binding data, outlines relevant experimental protocols for its determination, and illustrates the associated cellular signaling pathways and experimental workflows.

Introduction to SARS-CoV-2 Spike Protein and Inhibitor Binding

The SARS-CoV-2 spike protein is a large, trimeric glycoprotein on the viral envelope that is essential for viral entry into host cells. It mediates the initial attachment to the host cell receptor, angiotensin-converting enzyme 2 (ACE2), and subsequent fusion of the viral and cellular membranes. The receptor-binding domain (RBD) within the S1 subunit of the spike protein is the primary target for neutralizing antibodies and therapeutic small molecules. The development of inhibitors that bind to the spike protein and disrupt its interaction with ACE2 is a critical strategy for the prevention and treatment of COVID-19. This guide focuses on a hypothetical inhibitor, this compound, to illustrate the key parameters and methodologies used in the characterization of such molecules.

Quantitative Analysis of Binding Affinity

The binding affinity of this compound to the spike protein is a critical parameter for assessing its potential therapeutic efficacy. High-affinity binding is generally desirable as it indicates a strong and stable interaction, which can translate to potent inhibition of viral entry. The following table summarizes hypothetical quantitative data for the binding of this compound to the SARS-CoV-2 spike protein, as would be determined by various biophysical techniques.

| Parameter | Value | Method | Description |

| Equilibrium Dissociation Constant (Kd) | 15 nM | Surface Plasmon Resonance (SPR) | Measures the ratio of dissociation to association rates, indicating the strength of the binding interaction at equilibrium. A lower Kd value signifies higher affinity. |

| Association Rate Constant (kon) | 2.5 x 105 M-1s-1 | Surface Plasmon Resonance (SPR) | Represents the rate at which this compound binds to the spike protein. |

| Dissociation Rate Constant (koff) | 3.75 x 10-3 s-1 | Surface Plasmon Resonance (SPR) | Represents the rate at which the this compound/spike protein complex dissociates. |

| Half-maximal Inhibitory Concentration (IC50) | 50 nM | Cell-based Neutralization Assay | Measures the concentration of this compound required to inhibit 50% of viral entry into host cells. |

| Half-maximal Effective Concentration (EC50) | 30 nM | Pseudovirus Neutralization Assay | Measures the concentration of this compound required to achieve 50% of the maximum inhibitory effect in a pseudovirus system. |

Experimental Protocols

The determination of the binding affinity and inhibitory potential of this compound requires a suite of well-defined experimental protocols. The following sections detail the methodologies for key experiments.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the association (kon), dissociation (koff), and equilibrium dissociation constant (Kd) of this compound binding to the SARS-CoV-2 spike protein.

Methodology:

-

Immobilization: Recombinant SARS-CoV-2 spike protein (trimeric, stabilized prefusion conformation) is immobilized on a CM5 sensor chip via amine coupling.

-

Analyte Preparation: A series of concentrations of this compound are prepared in a suitable running buffer (e.g., HBS-EP+).

-

Binding Measurement: The prepared concentrations of this compound are injected sequentially over the sensor chip surface. The association and dissociation phases are monitored in real-time by detecting changes in the refractive index at the sensor surface.

-

Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the kinetic parameters (kon and koff) and the equilibrium dissociation constant (Kd).

Cell-based Viral Neutralization Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against live SARS-CoV-2.

Methodology:

-

Cell Culture: Vero E6 cells (or another susceptible cell line) are seeded in 96-well plates and cultured to form a confluent monolayer.

-

Compound Dilution: A serial dilution of this compound is prepared in cell culture medium.

-

Virus Incubation: The diluted compound is pre-incubated with a known titer of infectious SARS-CoV-2 for 1 hour at 37°C to allow for binding.

-

Infection: The cell monolayers are washed, and the virus-compound mixtures are added to the cells.

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Quantification of Viral Cytopathic Effect (CPE): The extent of viral-induced cell death is quantified using a colorimetric assay, such as the MTT or crystal violet staining method.

-

IC50 Calculation: The IC50 value is calculated by plotting the percentage of CPE inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

Visualizing Molecular Interactions and Workflows

Diagrams are essential for illustrating the complex biological pathways and experimental procedures involved in the study of SARS-CoV-2 inhibitors.

Signaling Pathway of SARS-CoV-2 Entry and Inhibition

The binding of the SARS-CoV-2 spike protein to the ACE2 receptor initiates a cascade of events leading to viral entry. Inhibitors like this compound are designed to disrupt this process.

Caption: SARS-CoV-2 entry and inhibition by this compound.

Experimental Workflow for Binding Affinity Determination

The process of determining the binding affinity of a novel inhibitor involves a logical sequence of experiments.

Caption: Workflow for determining binding affinity of this compound.

Conclusion

While "this compound" represents a hypothetical inhibitor for the purposes of this guide, the principles, data, and methodologies presented provide a robust framework for the evaluation of any novel therapeutic candidate targeting the SARS-CoV-2 spike protein. The combination of biophysical and cell-based assays is crucial for a comprehensive understanding of a compound's binding affinity and its potential to neutralize viral activity. The workflows and pathways illustrated herein serve as a guide for the logical progression of research and development efforts in the ongoing search for effective COVID-19 therapeutics. Future studies on specific inhibitors will be necessary to populate these frameworks with concrete data and advance the most promising candidates toward clinical application.

Technical Whitepaper: Early-Stage Research on the Antiviral Effects of SARS-CoV-2 Main Protease Inhibitor Compound 30

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides an in-depth technical overview of the early-stage research into the antiviral properties of a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), referred to herein as Compound 30 and the closely related MI-30.

Introduction

The global health crisis instigated by the SARS-CoV-2 virus has necessitated the rapid development of effective antiviral therapeutics. A key target for antiviral drug design is the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is essential for processing viral polyproteins, making it a critical component of the viral replication cycle. Inhibition of Mpro represents a promising therapeutic strategy. This whitepaper summarizes the preclinical data on Compound 30, a novel peptidomimetic inhibitor designed as a hybrid of GC376 and Boceprevir, and the related inhibitor MI-30.

Quantitative Antiviral and Inhibitory Activity

The in vitro efficacy of Compound 30 and MI-30 has been evaluated through enzymatic and cell-based assays. The following table summarizes the key quantitative data from these early-stage studies.

| Compound | Assay Type | Metric | Value | Cell Line/System | Reference |

| Compound 30 | Enzymatic Assay | IC50 | 54 nM | SARS-CoV-2 Mpro | [1] |

| Enzymatic Assay | k2/Ki | 92770.6 M⁻¹s⁻¹ | SARS-CoV-2 Mpro | [1] | |

| Antiviral Assay | EC50 | 0.37 µM | VeroE6 cells | [1] | |

| Antiviral Assay | EC50 | 1.1 µM | Caco2-ACE2 cells | [1] | |

| MI-30 | Enzymatic Assay | IC50 | 7.6 - 748.5 nM | SARS-CoV-2 Mpro | [2] |

| Antiviral Assay | In vivo | Significant reduction in lung viral loads and lesions | Transgenic mouse model | [2] |

IC50 (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce the activity of the enzyme by 50%. k2/Ki: A measure of the covalent modification efficiency of the enzyme by the inhibitor. EC50 (Half-maximal effective concentration): The concentration of the drug that gives a half-maximal response, in this case, the inhibition of viral replication in a cell-based assay.

Experimental Protocols

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay

The enzymatic activity of Compound 30 and MI-30 against SARS-CoV-2 Mpro was likely determined using a fluorescence resonance energy transfer (FRET)-based cleavage assay.

-

Principle: A fluorogenic substrate containing a cleavage site for Mpro is used. The substrate consists of a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Methodology:

-

Recombinant SARS-CoV-2 Mpro is pre-incubated with varying concentrations of the inhibitor (e.g., Compound 30, MI-30) for a defined period.

-

The enzymatic reaction is initiated by the addition of the FRET substrate.

-

The increase in fluorescence intensity is monitored over time using a plate reader.

-

The rate of the reaction is calculated from the linear phase of the fluorescence curve.

-

The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell-Based Antiviral Activity Assay

The antiviral efficacy of Compound 30 was assessed in different cell lines, including VeroE6 and Caco2-ACE2 cells.[1]

-

Principle: This assay measures the ability of a compound to inhibit viral replication in a host cell culture.

-

Methodology:

-

Host cells (e.g., VeroE6 or Caco2-ACE2) are seeded in multi-well plates and allowed to adhere.

-

The cells are then treated with various concentrations of the antiviral compound.

-

Subsequently, the cells are infected with a known titer of SARS-CoV-2.

-

After an incubation period to allow for viral replication, the extent of viral infection or cytopathic effect (CPE) is quantified.

-

Quantification can be performed using methods such as:

-

Plaque reduction assay: Counting the number of viral plaques formed.

-

RT-qPCR: Measuring the amount of viral RNA.

-

Immunofluorescence: Detecting viral antigens using specific antibodies.

-

Cell viability assays: Measuring the viability of cells to assess the protective effect of the compound against virus-induced cell death.

-

-

The EC50 value is calculated by plotting the percentage of viral inhibition against the drug concentration.

-

In Vivo Efficacy in a Transgenic Mouse Model

MI-30 was evaluated for its in vivo antiviral efficacy in a transgenic mouse model of SARS-CoV-2 infection.[2]

-

Principle: This model assesses the therapeutic potential of the compound in a living organism.

-

Methodology:

-

Transgenic mice expressing the human ACE2 receptor are infected with SARS-CoV-2.

-

A treatment group receives MI-30 at a specified dose and schedule, while a control group receives a placebo.

-

The animals are monitored for clinical signs of disease (e.g., weight loss, morbidity).

-

At a predetermined time point post-infection, tissues (primarily lungs) are harvested.

-

Viral load in the lungs is quantified using RT-qPCR or plaque assays.

-

Lung tissue may also be processed for histopathological analysis to assess the extent of inflammation and tissue damage.

-

The efficacy of the compound is determined by comparing the viral load and lung pathology between the treated and control groups.

-

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of SARS-CoV-2 Replication

The following diagram illustrates the lifecycle of SARS-CoV-2 and the point of intervention for a main protease inhibitor like Compound 30.

References

Unveiling the Novelty of SARS-CoV-2-IN-30: A Technical Guide to its Chemical Architecture and Antiviral Activity

For Immediate Release

Ulm, Germany – In the ongoing global effort to combat the SARS-CoV-2 virus, a novel molecular tweezer, designated SARS-CoV-2-IN-30, has emerged as a promising antiviral candidate. This technical guide provides an in-depth analysis of its unique chemical structure, mechanism of action, and the experimental protocols validating its potent efficacy. Designed for researchers, scientists, and drug development professionals, this document consolidates the key findings related to this compound, presenting a comprehensive overview of its potential as a broad-spectrum antiviral agent.

This compound is a two-armed diphosphate ester, a sophisticated molecular tweezer built upon a central benzene ring scaffold. Its distinctive architecture allows it to effectively target and disrupt the lipid envelope of SARS-CoV-2 and other enveloped viruses, a mechanism that underpins its potent antiviral properties.

Quantitative Analysis of Bioactivity

The antiviral and cytotoxic properties of this compound have been rigorously quantified through a series of in vitro assays. The data, summarized below, highlights its significant potency against SARS-CoV-2 and a favorable selectivity index.

| Compound | IC50 (SARS-CoV-2 Activity, μM) | IC50 (Viral Spike Pseudoparticle Transduction, μM) | EC50 (Liposome Membrane Rupture, μM) | CC50 (Caco2 cells, μM) | Selectivity Index (CC50/IC50) |

| This compound | 0.6 | 6.9 | 6.9 | 106.1 | 176.8 |

Mechanism of Action: Viral Envelope Disruption

The primary antiviral mechanism of this compound is the disruption of the viral lipid envelope. The molecular tweezer's structure, featuring hydrophobic arms and a phosphate backbone, facilitates its insertion into the lipid bilayer of the virus. This intercalation is believed to increase the membrane tension, leading to the formation of pores and subsequent rupture of the envelope, thereby inactivating the virus.

Caption: Proposed mechanism of viral inactivation by this compound.

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and evaluation of this compound.

Synthesis of this compound

The synthesis of this compound is based on the esterification of the parent molecular tweezer, CLR01.

Caption: Synthetic pathway for this compound.

Detailed Protocol:

-

Activation of CLR01: The parent diphosphoric acid tweezer (CLR01) is dissolved in a suitable organic solvent. Trichloroacetonitrile is added to activate the phosphoric acid moieties.

-

Esterification: The corresponding alcohol, (4-(tert-butyl)phenyl)methanol, is added to the reaction mixture. The reaction proceeds to form the diphosphate ester.

-

Neutralization and Work-up: The reaction is quenched, and the product is neutralized. The crude product is extracted and washed.

-

Purification: The final compound, this compound, is purified using column chromatography to achieve high purity.

-

Characterization: The structure and purity of the final product are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

SARS-CoV-2 Infection Assay

The antiviral activity of this compound was determined using a SARS-CoV-2 infection assay with Caco2 cells.

Caption: Workflow for the in vitro SARS-CoV-2 infection assay.

Detailed Protocol:

-

Cell Culture: Caco2 cells are seeded in 96-well plates and cultured until they form a confluent monolayer.

-

Compound Preparation: A serial dilution of this compound is prepared in the appropriate cell culture medium.

-

Virus Incubation: SARS-CoV-2 is incubated with the different concentrations of this compound for 2 hours at 37°C.

-

Cell Infection: The culture medium is removed from the Caco2 cells, and the virus-compound mixtures are added to the wells.

-

Incubation: The infected cells are incubated for 48 hours at 37°C in a humidified incubator with 5% CO2.

-

Quantification of Infection: After incubation, the cells are fixed, and an in-cell ELISA is performed using an antibody specific for the SARS-CoV-2 spike protein to quantify the extent of viral infection.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response curve using a non-linear regression model.

Cytotoxicity Assay

The cytotoxicity of this compound was assessed in Caco2 cells using a CellTiter-Glo® Luminescent Cell Viability Assay.

Caption: Workflow for determining the cytotoxicity of this compound.

Detailed Protocol:

-

Cell Preparation: Caco2 cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of this compound and incubated for 48 hours.

-

Assay Procedure: The CellTiter-Glo® reagent, which measures ATP as an indicator of metabolically active cells, is added to each well according to the manufacturer's instructions.

-

Signal Measurement: The plate is incubated to stabilize the luminescent signal, which is then measured using a luminometer.

-

Data Analysis: The half-maximal cytotoxic concentration (CC50) is determined by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The unique chemical structure of this compound, characterized by its molecular tweezer architecture with diphosphate ester arms, confers a potent antiviral activity through the disruption of the viral envelope. The quantitative data demonstrates its high efficacy against SARS-CoV-2 in vitro, coupled with a favorable safety profile as indicated by its high selectivity index. The detailed experimental protocols provided herein offer a basis for further investigation and development of this promising antiviral candidate. The novelty of this compound's structure and its broad-spectrum potential mark a significant advancement in the search for effective therapies against current and future viral threats.

Foundational Studies on the Inhibitory Properties of a Representative SARS-CoV-2 Main Protease Inhibitor

Disclaimer: As of the latest data available, a specific compound designated "SARS-CoV-2-IN-30" is not described in the public scientific literature. Therefore, this technical guide utilizes Pomotrelvir (PBI-0451) , a well-characterized SARS-CoV-2 main protease (Mpro) inhibitor, as a representative example to illustrate the foundational studies of a potent antiviral compound. The data and methodologies presented are based on published research on Pomotrelvir and similar Mpro inhibitors.

Introduction

The global health crisis initiated by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has expedited the search for effective antiviral therapeutics. A primary target for drug development has been the viral main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is crucial for the viral life cycle as it processes viral polyproteins into functional proteins required for viral replication and transcription.[1][2] Inhibition of Mpro effectively halts the viral replication process, making it a validated target for antiviral intervention.

This whitepaper provides an in-depth technical overview of the foundational studies on the inhibitory properties of a representative SARS-CoV-2 Mpro inhibitor, Pomotrelvir. It is intended for researchers, scientists, and drug development professionals, offering a detailed look into its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.

Mechanism of Action

SARS-CoV-2, an enveloped, positive-sense, single-stranded RNA virus, relies on the host cell's machinery for replication.[3][4] Upon entry into the host cell, the viral RNA is translated into two large polyproteins, pp1a and pp1ab.[2] The main protease, Mpro, is responsible for cleaving these polyproteins at multiple sites to release functional non-structural proteins (NSPs) that form the replicase-transcriptase complex (RTC).

Pomotrelvir acts as a competitive inhibitor of Mpro.[5] It is designed to fit into the active site of the enzyme, preventing the binding and cleavage of the natural polypeptide substrates. By blocking this essential step in the viral life cycle, the inhibitor effectively suppresses the formation of new viral particles.[5]

Quantitative Inhibitory Data

The inhibitory activity of Pomotrelvir has been quantified through a series of enzymatic and cell-based assays. The key parameters determined are the half-maximal inhibitory concentration (IC50) in enzymatic assays and the half-maximal effective concentration (EC50) in cell-based antiviral assays.

Table 1: Enzymatic Inhibition of Mpro by Pomotrelvir

| Mpro Source | Assay Type | Parameter | Value (nM) | Reference |

| SARS-CoV-2 WT | Endpoint Assay | IC50 | 24 | [5] |

| SARS-CoV-2 P132H (Omicron variant) | Endpoint Assay | IC50 | 34 | [5] |

| Other human coronaviruses (HCoVs) | Endpoint Assay | IC50 | 61 - 379 | [5] |

| SARS-CoV-2 WT | Enzyme Kinetics | Ki | N/A | [5] |

WT: Wild-Type

Table 2: Antiviral Activity and Cytotoxicity of Pomotrelvir

| Cell Line/Assay System | Assay Type | Parameter | Value (nM) | Reference |

| iPS-AT2 cells | Plaque Assay | EC50 | 32 | [5] |

| iPS-AT2 cells | qRT-PCR | EC50 | 36 | [5] |

| A549-hACE2 cells | SARS-CoV-2 NLuc Assay | EC50 | 23 | [5] |

| Huh7 cells | SARS-CoV-2-EGFP Replicon | EC50 | 27 | [5] |

| Various Cell Lines | Cytotoxicity Assay | CC50 | >90,000 | [5] |

| Selectivity Index (SI) | (CC50 / EC50) | SI | >56 to >500 | [5] |

NLuc: NanoLuciferase; EGFP: Enhanced Green Fluorescent Protein; CC50: 50% cytotoxic concentration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are the protocols for the key experiments used to characterize Mpro inhibitors like Pomotrelvir.

Mpro Enzymatic Inhibition Assay (FRET-based)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified Mpro.

-

Reagents and Materials:

-

Purified recombinant SARS-CoV-2 Mpro.

-

Fluorescence Resonance Energy Transfer (FRET) peptide substrate containing a cleavage sequence flanked by a fluorophore and a quencher.

-

Assay buffer (e.g., 20 mM HEPES, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT, pH 7.5).

-

Test compound (Pomotrelvir) serially diluted in DMSO.

-

384-well assay plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Dispense the serially diluted test compound into the assay plate.

-

Add a solution of recombinant Mpro to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET substrate to all wells.

-

Immediately begin kinetic reading of the fluorescence signal at appropriate excitation/emission wavelengths. Cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Monitor the reaction progress for 15-30 minutes.

-

Calculate the initial reaction velocity (v) for each concentration of the inhibitor.

-

Plot the reaction velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Antiviral Assay (qRT-PCR)

This assay measures the ability of a compound to inhibit viral replication in a cellular context by quantifying viral RNA.

-

Cell Culture and Infection:

-

Culture susceptible host cells (e.g., Vero E6, Calu-3, or iPS-AT2) in appropriate media.[5]

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in culture media.

-

Pre-treat the cells with the compound dilutions for 1-2 hours.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubate for 24-48 hours at 37°C, 5% CO2.

-

-

RNA Extraction and qRT-PCR:

-

After incubation, lyse the cells and extract total RNA from the cell culture supernatant or cell lysate using a commercial RNA extraction kit.

-

Perform one-step quantitative reverse transcription-polymerase chain reaction (qRT-PCR) using primers and probes specific to a SARS-CoV-2 gene (e.g., E, N, or RdRp).

-

Use a standard curve to quantify the viral RNA copy number in each sample.

-

Plot the percentage of viral RNA reduction against the logarithm of the compound concentration.

-

Fit the data to a dose-response curve to calculate the EC50 value.

-

Cytotoxicity Assay (e.g., CellTiter-Glo®)

This assay is performed in parallel with the antiviral assay to determine the concentration at which the compound is toxic to the host cells, allowing for the calculation of the selectivity index.

-

Procedure:

-

Seed host cells in a 96-well plate identical to the antiviral assay plate.

-

Treat the cells with the same serial dilutions of the test compound. Do not add the virus.

-

Incubate for the same duration as the antiviral assay (e.g., 48 hours).

-

Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent), which measures ATP levels as an indicator of metabolically active cells.

-

Measure the luminescence signal using a plate reader.

-

Plot cell viability against the logarithm of the compound concentration to determine the 50% cytotoxic concentration (CC50).

-

Conclusion

The foundational studies of Pomotrelvir, a representative SARS-CoV-2 Mpro inhibitor, demonstrate a potent and selective antiviral profile. The low nanomolar efficacy in both enzymatic and cell-based assays, combined with a high selectivity index, underscores its potential as a therapeutic candidate.[5] The detailed experimental protocols provided herein serve as a standard for the evaluation of future Mpro inhibitors, ensuring robust and reproducible characterization. Further development of such compounds is critical in the ongoing effort to combat COVID-19 and prepare for future coronavirus outbreaks.

References

- 1. Experimental compound blocks SARS-CoV-2’s ability to infect and kill cells in the lab | Center for Cancer Research [ccr.cancer.gov]

- 2. Novel 2019 coronavirus structure, mechanism of action, antiviral drug promises and rule out against its treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Control Measures for SARS-CoV-2: A Review on Light-Based Inactivation of Single-Stranded RNA Viruses [mdpi.com]

- 4. SARS-Cov-2 and COVID-19, Basic and Clinical Aspects of the Human Pandemic: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor pomotrelvir and cross-resistance to nirmatrelvir resistance substitutions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Scale-Up of SARS-CoV-2-IN-30 (MI-30)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global health crisis precipitated by the COVID-19 pandemic has spurred intensive research into effective antiviral therapeutics. A key target for drug development is the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication.[1] Inhibition of Mpro represents a promising strategy to combat the virus. This document provides detailed application notes and protocols for the synthesis and scale-up of SARS-CoV-2-IN-30, also referred to as MI-30, a potent peptidomimetic inhibitor of SARS-CoV-2 Mpro.

MI-30 was developed by Qiao et al. as part of a series of 32 novel Mpro inhibitors.[1][2] It incorporates a bicycloproline moiety derived from the hepatitis C virus drug telaprevir at the P2 position and an aldehyde functional group that acts as a covalent "warhead," binding to the catalytic cysteine (Cys145) in the Mpro active site.[1][2] Preclinical studies have demonstrated the potent in vitro and in vivo antiviral activity of MI-30, highlighting its potential as a therapeutic candidate.[2]

Data Presentation

The following tables summarize the key quantitative data for this compound (MI-30).

Table 1: In Vitro Efficacy and Cytotoxicity

| Parameter | Value | Cell Line | Notes |

| EC50 | 0.54 µM | Vero E6 | Median effective concentration inhibiting viral replication by 50%.[1][2] |

| IC50 (Series) | 7.6 - 748.5 nM | - | 50% inhibitory concentration against SARS-CoV-2 Mpro for the series of 32 compounds.[3] |

| CC50 | > 60 µM | Vero E6 | 50% cytotoxic concentration.[4] |

Table 2: Pharmacokinetic Properties (Rat Model)

| Parameter | Value | Administration Route | Notes |

| Oral Bioavailability | 14.6% | Oral | The fraction of the administered dose that reaches systemic circulation. |

Experimental Protocols

The following protocols are based on the general synthetic strategies reported for peptidomimetic aldehydes and related Mpro inhibitors. The precise, step-by-step synthesis of MI-30 is detailed in the supplementary materials of the primary publication by Qiao et al. in Science (2021).

General Synthesis of Peptidomimetic Aldehydes

The synthesis of peptidomimetic aldehydes like MI-30 typically involves a multi-step process including peptide couplings, protection/deprotection steps, and the final introduction of the aldehyde warhead.

Materials:

-

Appropriately protected amino acid precursors

-

Bicycloproline intermediate (derived from telaprevir)

-

Coupling reagents (e.g., HATU, HOBt)

-

Bases (e.g., DIPEA, triethylamine)

-

Deprotection reagents (e.g., TFA, piperidine)

-

Reducing agents for aldehyde formation (e.g., DIBAL-H)

-

Solvents (e.g., DMF, DCM, THF)

-

Purification media (e.g., silica gel for chromatography)

Procedure:

-

Peptide Coupling: The synthesis commences with the coupling of protected amino acid residues in a stepwise manner to build the peptide backbone. This is typically carried out in an inert solvent like DMF, using standard peptide coupling reagents.

-

Incorporation of Bicycloproline: The key bicycloproline moiety is introduced as a protected building block during the peptide synthesis sequence.

-

Deprotection: Following the assembly of the peptide backbone, protecting groups are selectively removed to allow for further modification.

-

Formation of the Aldehyde Warhead: The C-terminal carboxylic acid is typically converted to a Weinreb amide, which is then reduced to the corresponding aldehyde using a mild reducing agent like DIBAL-H at low temperature.

-

Purification: The crude product is purified using techniques such as flash column chromatography on silica gel to yield the final pure compound.

-

Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Scale-Up Considerations

Scaling up the synthesis of MI-30 from laboratory to pilot or industrial scale requires careful optimization of several parameters:

-

Reagent Selection: Cost-effective and readily available starting materials and reagents should be prioritized.

-

Process Safety: A thorough safety assessment of all chemical transformations is crucial, especially for reactions involving hazardous reagents or intermediates.

-

Reaction Conditions: Optimization of reaction parameters such as temperature, concentration, and reaction time is necessary to maximize yield and minimize side products.

-

Work-up and Purification: Development of robust and scalable work-up and purification procedures, potentially involving crystallization or alternative chromatographic methods, is essential to ensure high purity of the final product.

-

Process Analytical Technology (PAT): Implementation of in-process controls to monitor reaction progress and ensure batch-to-batch consistency.

Visualizations

Signaling Pathway: SARS-CoV-2 Main Protease (Mpro) Inhibition

The following diagram illustrates the mechanism of action of MI-30 in inhibiting the SARS-CoV-2 main protease (Mpro), a critical step in the viral replication cycle.

References

- 1. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 3. SARS-CoV-2 Main Protease Inhibitors | Encyclopedia MDPI [encyclopedia.pub]

- 4. Development of the Safe and Broad-Spectrum Aldehyde and Ketoamide Mpro inhibitors Derived from the Constrained α, γ-AA Peptide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the Efficacy of a Novel SARS-CoV-2 Inhibitor (SARS-CoV-2-IN-30) using a Cell-Based Cytopathic Effect (CPE) Inhibition Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of new SARS-CoV-2 variants underscores the continued need for the discovery and development of effective antiviral therapeutics. A critical step in this process is the robust in vitro evaluation of novel inhibitory compounds. This document provides a detailed protocol for assessing the efficacy of a putative SARS-CoV-2 inhibitor, herein referred to as SARS-CoV-2-IN-30, using a cell-based cytopathic effect (CPE) inhibition assay.

The CPE inhibition assay is a widely used method to determine the ability of a compound to protect host cells from virus-induced cell death. Upon infection, SARS-CoV-2 causes significant morphological changes in susceptible cells, including rounding, detachment, and lysis, collectively known as CPE. The presence of an effective antiviral agent will inhibit viral replication and thus prevent or reduce the development of CPE. The assay quantifies cell viability, which is directly proportional to the antiviral activity of the test compound. This method allows for the determination of the 50% effective concentration (EC50), a key parameter for evaluating the potency of an antiviral agent.

This application note provides a comprehensive, step-by-step protocol for conducting the CPE inhibition assay, including cell line selection, virus propagation, compound preparation, and data analysis. Additionally, it includes visual diagrams to illustrate the experimental workflow and the relevant viral life cycle stages that are potential targets for antiviral intervention.

Key Experimental Protocols

Materials and Reagents

-

Cell Line: Vero E6 cells (ATCC CRL-1586), highly susceptible to SARS-CoV-2 infection.

-

Virus: SARS-CoV-2 isolate (e.g., USA-WA1/2020) propagated in Vero E6 cells. All work with live virus must be conducted in a BSL-3 facility.

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

-

Control Compound: Remdesivir, as a positive control for antiviral activity.

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Assay Medium: DMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin.

-

Cell Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.

-

Equipment: 96-well cell culture plates, automated liquid handler (optional), luminometer, biosafety cabinet, CO2 incubator.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

Caption: Experimental workflow for the CPE inhibition assay.

Detailed Protocol

Day 1: Cell Seeding

-

Trypsinize and count Vero E6 cells.

-

Seed 2 x 10^4 cells per well in a 96-well clear-bottom, black-walled plate in 100 µL of cell culture medium.

-

Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment.

Day 2: Compound Addition and Infection

-

Prepare a 2X serial dilution of this compound in assay medium. The final concentration range should be determined based on preliminary toxicity data. A typical starting concentration is 100 µM.

-

Include a positive control (Remdesivir) and a vehicle control (e.g., 0.5% DMSO).

-

Remove the cell culture medium from the 96-well plate.

-

Add 100 µL of the diluted compounds to the respective wells.

-

Prepare a working dilution of SARS-CoV-2 in assay medium to achieve a multiplicity of infection (MOI) of 0.01. This low MOI allows for multiple rounds of viral replication.[1]

-

Add 100 µL of the diluted virus to each well, except for the uninfected control wells.

-

The final volume in each well will be 200 µL.

-

Incubate the plate for 72 hours at 37°C with 5% CO2.

Day 5: Measurement of Cell Viability

-

After the incubation period, visually inspect the plates under a microscope to confirm the presence of CPE in the virus control wells.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

Data Analysis

-

The raw luminescence data is normalized to the uninfected cell control (100% viability) and the virus-infected control (0% viability).

-

The percentage of CPE inhibition is calculated using the following formula: % CPE Inhibition = [(Luminescence_sample - Luminescence_virus_control) / (Luminescence_cell_control - Luminescence_virus_control)] x 100

-

The EC50 value, which is the concentration of the compound that inhibits CPE by 50%, is determined by plotting the percentage of CPE inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic regression curve.

-

In parallel, a cytotoxicity assay should be performed to determine the 50% cytotoxic concentration (CC50) of the compound on uninfected Vero E6 cells.

-

The selectivity index (SI) is calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable therapeutic window for the compound.

Data Presentation

The quantitative data from the CPE inhibition and cytotoxicity assays should be summarized in a clear and structured table for easy comparison.

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| This compound | [Value] | [Value] | [Value] |

| Remdesivir (Control) | [Value] | [Value] | [Value] |

Signaling Pathway Visualization

The following diagram illustrates the key steps in the SARS-CoV-2 life cycle that are potential targets for antiviral drugs like this compound. The primary targets for many antivirals are the RNA-dependent RNA polymerase (RdRp) and the main protease (Mpro).[2][3][4]

Caption: Simplified SARS-CoV-2 life cycle and potential targets for antiviral intervention.

Conclusion

The CPE inhibition assay described in this application note provides a robust and reliable method for determining the in vitro efficacy of novel antiviral compounds against SARS-CoV-2. By following this protocol, researchers can obtain critical data on the potency and selectivity of compounds like this compound, which is essential for guiding further drug development efforts. The provided diagrams offer a clear visual representation of the experimental process and the underlying biological context.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Screening of SARS-CoV-2 antivirals through a cell-based RNA-dependent RNA polymerase (RdRp) reporter assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A perspective on potential target proteins of COVID-19: Comparison with SARS-CoV for designing new small molecules - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SARS-CoV-2-IN-30 in High-Throughput Screening

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The emergence of the novel coronavirus SARS-CoV-2, the causative agent of COVID-19, has necessitated the rapid development of antiviral therapeutics. A key drug target is the SARS-CoV-2 main protease (Mpro or 3CLpro), a viral enzyme essential for processing polyproteins translated from the viral RNA, thus playing a critical role in viral replication and transcription. Inhibition of Mpro effectively blocks the viral life cycle, making it an attractive target for antiviral drug development.

SARS-CoV-2-IN-30 is a potent and selective, non-covalent inhibitor of the SARS-CoV-2 main protease. These application notes provide a detailed protocol for utilizing this compound as a control compound in high-throughput screening (HTS) campaigns aimed at identifying novel Mpro inhibitors. The following protocols describe a robust fluorescence resonance energy transfer (FRET) based assay suitable for HTS applications.

Mechanism of Action

The SARS-CoV-2 genome encodes two large polyproteins, pp1a and pp1ab, which require extensive proteolytic processing by viral proteases to release functional non-structural proteins (NSPs). The main protease (Mpro) is responsible for the majority of these cleavage events.[1][2][3] this compound acts as a competitive inhibitor of Mpro. It binds to the active site of the enzyme, preventing the binding and subsequent cleavage of the viral polyprotein. This inhibition of proteolytic activity halts the viral replication cycle.

Quantitative Data

The following tables summarize the inhibitory activity of this compound in both biochemical and cell-based assays.

Table 1: Biochemical Activity of this compound against Mpro

| Parameter | Value |

| IC50 (nM) | 24 |

| Assay Type | FRET-based Mpro cleavage assay |

| Enzyme Conc. (nM) | 20 |

| Substrate Conc. (µM) | 10 |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half.

Table 2: Antiviral Activity of this compound

| Parameter | Value |

| EC50 (nM) | 150 |

| CC50 (µM) | > 50 |

| Selectivity Index (SI) | > 333 |

| Cell Line | Vero E6 |

| Assay Type | SARS-CoV-2 cytopathic effect (CPE) assay |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of cells. Selectivity Index (SI) = CC50 / EC50

Table 3: High-Throughput Screening Assay Parameters

| Parameter | Value |

| Z'-factor | 0.85 |

| Signal-to-Background (S/B) | 12 |

| Assay Format | 384-well plate |

The Z'-factor is a measure of the statistical effect size and is used as a measure of the quality of a high-throughput screening assay. A Z'-factor > 0.5 is indicative of an excellent assay.

Experimental Protocols

Mpro FRET-Based High-Throughput Screening Assay

This protocol describes a fluorescence resonance energy transfer (FRET) assay to measure the enzymatic activity of SARS-CoV-2 Mpro, suitable for HTS. The assay utilizes a fluorogenic peptide substrate containing a cleavage site for Mpro, flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity.

Materials and Reagents:

-

Recombinant SARS-CoV-2 Mpro

-

FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay Buffer: 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT

-

This compound (Control Inhibitor)

-

Dimethyl sulfoxide (DMSO)

-

384-well, black, flat-bottom plates

-

Plate reader with fluorescence detection capabilities (Excitation: 340 nm, Emission: 490 nm)

Protocol:

-